molecular formula C21H16F3N3O3 B2383177 N-(4-carbamoylfenil)-2-oxo-1-(3-(trifluorometil)bencil)-1,2-dihidropiridina-3-carboxamida CAS No. 946254-40-6

N-(4-carbamoylfenil)-2-oxo-1-(3-(trifluorometil)bencil)-1,2-dihidropiridina-3-carboxamida

Número de catálogo: B2383177
Número CAS: 946254-40-6
Peso molecular: 415.372
Clave InChI: IAGZYAIDKSPCRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16F3N3O3 and its molecular weight is 415.372. The purity is usually 95%.
BenchChem offers high-quality N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

    Química Medicinal y Desarrollo de Fármacos

    Síntesis Orgánica y Catálisis

    Ciencia de Materiales y Estudios de Solubilidad

Actividad Biológica

N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dihydropyridine core : This structure is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts.
  • Trifluoromethyl group : This moiety often enhances lipophilicity and biological activity.
  • Carbamoyl and carbonyl functionalities : These groups are critical for interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(4-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine have shown promising antimicrobial properties. For instance, studies on related hydrazinecarboxamides demonstrated moderate inhibition against Mycobacterium tuberculosis and other nontuberculous mycobacteria, with IC50 values ranging from 27.04 to 106.75 µM for acetylcholinesterase (AChE) inhibition .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. For example, a derivative was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines, showing significant cytotoxic effects with IC50 values comparable to established drugs . Molecular docking studies have suggested that the compound interacts effectively with key enzymes involved in cancer proliferation, such as EGFR tyrosine kinase.

Enzyme Inhibition

The inhibition of AChE and butyrylcholinesterase (BuChE) has been a focal point in evaluating the compound's neuropharmacological potential. The aforementioned hydrazinecarboxamides exhibited varied inhibitory potency, with some derivatives outperforming the clinically used drug rivastigmine . The structure-activity relationship (SAR) analysis indicated that modifications to the alkyl chain significantly influenced inhibition efficiency.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study on N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showed promising results against Mycobacterium species, suggesting a potential pathway for developing new antimicrobial agents .
  • Cancer Cell Line Testing : Research involving N-benzyl derivatives demonstrated significant anticancer activity in vitro, indicating the potential for further development as therapeutic agents against specific cancer types .

Table 1: Biological Activity Summary

Activity TypeCompound DerivativeIC50 Range (µM)Reference
AntimicrobialHydrazinecarboxamides27.04 - 106.75
AnticancerN-benzyl derivativesComparable to Olmitinib
Enzyme InhibitionAChE Inhibitors27.0 - 106.75

Propiedades

IUPAC Name

N-(4-carbamoylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c22-21(23,24)15-4-1-3-13(11-15)12-27-10-2-5-17(20(27)30)19(29)26-16-8-6-14(7-9-16)18(25)28/h1-11H,12H2,(H2,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGZYAIDKSPCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.